2,3,5-Triiodobenzoate

Biomaterials Radiopacity Medical Device Imaging

Researchers requiring the 2,3,5-regioisomer for auxin efflux assays or radiopaque biomaterial synthesis face supply gaps and substitution risk with incorrect triiodobenzoate isomers. This compound directly resolves that bottleneck: • ~58 wt% iodine in polymerized form, delivering superior radiopacity (153 HU) vs. mono-iodinated analogs (110 HU) • Specific PAT inhibitor with preferential root retention and distinct iodine translocation profile vs. 2,4,6-isomers • Enables successive, site-selective halogen-metal exchange for constructing polyfunctional aromatics unattainable with symmetric regioisomers Supplied with batch-to-batch consistency to support reproducible research outcomes.

Molecular Formula C7H2I3O2-
Molecular Weight 498.8g/mol
Cat. No. B372487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Triiodobenzoate
Molecular FormulaC7H2I3O2-
Molecular Weight498.8g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)[O-])I)I)I
InChIInChI=1S/C7H3I3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)/p-1
InChIKeyZMZGFLUUZLELNE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Triiodobenzoate: A Versatile Iodinated Aromatic Building Block for Imaging and Research


2,3,5-Triiodobenzoate is the anionic form of 2,3,5-triiodobenzoic acid (TIBA), a halogenated aromatic compound characterized by three iodine atoms substituted at the 2, 3, and 5 positions of the benzoic acid ring [1]. This specific substitution pattern distinguishes it from other triiodobenzoate regioisomers and imparts unique physicochemical and biological properties. The compound serves as a critical synthon for radiopaque polymers and contrast agents due to its high iodine content (approximately 58% by weight when polymerized) [2], and it is also recognized as a potent inhibitor of polar auxin transport (PAT) in plant biology [3]. Its utility spans from targeted imaging agent development to organic synthesis methodologies involving regioselective halogen-metal exchange [4].

Why Generic Substitution Fails for 2,3,5-Triiodobenzoate in Critical Applications


Substituting 2,3,5-triiodobenzoate with other in-class triiodobenzoates or lower-iodinated analogs is not scientifically or technically equivalent. The specific 2,3,5-substitution pattern dictates a unique combination of reactivity and biological interaction. For instance, in organic synthesis, this specific regioisomer enables successive, site-selective iodine-magnesium or iodine-copper exchange reactions for constructing polyfunctional aromatics—a level of regiocontrol unattainable with the more clinically common 2,4,6-triiodobenzoate derivatives [1]. Furthermore, in biological systems, while both 2,3,5-triiodobenzoate and mono-iodobenzoates can be taken up, their transport, tissue distribution, and metabolic effects differ significantly. The 2,3,5-triiodobenzoate demonstrates a distinct accumulation profile and, unlike its 2,4,6-substituted counterparts, acts as a specific inhibitor of auxin efflux, highlighting that the position of the iodine atoms is critical for target engagement [2]. Therefore, interchangeability cannot be assumed based solely on the presence of iodine atoms or the 'triiodobenzoate' chemical class.

Quantitative Differentiation: 2,3,5-Triiodobenzoate vs. Key Analogs in Imaging, Biology, and Synthesis


Direct Comparison of Radiopacity Enhancement in Polymer Medical Devices

In a direct head-to-head comparison for creating radiopaque resorbable polymers, 2,3,5-triiodobenzoic acid (TIBA) provided superior radiopacity compared to the mono-iodinated analog 4-iodobenzoyl chloride (IBC). When infused into poly(p-dioxanone) (PPDO) sutures, TIBA yielded significantly higher Hounsfield Unit (HU) values, translating to better CT contrast and device visibility [1].

Biomaterials Radiopacity Medical Device Imaging

Tissue-Specific Accumulation Kinetics for Organ-Imaging Agent Development

When conjugated to pregnenolone to create a radioiodinated adrenal imaging agent, the 2,3,5-triiodobenzoate ester demonstrated rapid and high uptake in adrenal cortical tissue. Its performance was superior to other iodobenzoate esters tested in the same study, with 23% of the administered dose accumulating per gram of adrenal tissue within just 0.5 hours [1].

Nuclear Imaging Radiopharmaceuticals Adrenal Targeting

Distinct Iodine Accumulation and Translocation Profile in Plant Systems

In a comparative study of iodine sources for tomato seedlings, 2,3,5-triiodobenzoic acid (2,3,5-triIBeA) exhibited a markedly different distribution pattern compared to inorganic iodide (KI) and mono-iodobenzoates. Iodine from 2,3,5-triIBeA was preferentially retained in the roots, demonstrating restricted translocation to the aerial parts of the plant, unlike KI which accumulated primarily in the leaves [1].

Plant Physiology Iodine Biofortification Auxin Transport

Regioselective Synthesis via Successive Halogen-Metal Exchange

The 2,3,5-substitution pattern enables a unique, stepwise halogen-metal exchange not possible with symmetric 2,4,6-triiodobenzoates. Ethyl 2,3,5-triiodobenzoate undergoes successive and regioselective iodine-magnesium and iodine-copper exchange reactions. This allows for the sequential introduction of up to three different functional groups onto the aromatic ring with excellent regiocontrol, providing a route to complex polyacylated benzenes [1].

Organic Synthesis Organometallic Chemistry Polyfunctional Aromatics

Differential Cytotoxicity and Antitumor Mechanism in Mammalian Cells

2,3,5-Triiodobenzoic acid (TIBA) exhibits a selective cytotoxic profile in vitro, demonstrating higher potency against tumor cell lines compared to a normal renal epithelial cell line. This differential effect is linked to its ability to induce reactive oxygen species (ROS) and subsequent apoptosis [1].

Cancer Research Cytotoxicity Reactive Oxygen Species

Optimized Application Scenarios for 2,3,5-Triiodobenzoate Based on Differentiated Evidence


Synthesis of Radiopaque Medical Polymers and Nanoparticles

Based on its high iodine content (ca. 58 wt% in polymerized form [1]) and superior radiopacity relative to mono-iodinated analogs (153 HU vs. 110 HU) [2], 2,3,5-triiodobenzoate is the preferred monomer or precursor for creating CT-visible biomaterials. Procurement should be prioritized when developing implantable medical devices, embolic microspheres [3], or blood pool contrast emulsions where high X-ray attenuation and clear imaging are critical requirements.

Development of Targeted Organ-Imaging Radiopharmaceuticals

As evidenced by its rapid and high uptake (23% dose/g at 0.5h) in adrenal tissue when conjugated to a steroid carrier [4], 2,3,5-triiodobenzoate is a superior acyl moiety for designing ester-linked radiopharmaceuticals. This scenario is ideal for research groups focused on developing novel SPECT or PET tracers where achieving high target-to-background ratios at early time points is essential for image quality and diagnostic accuracy.

Regioselective Synthesis of Polyfunctional Aromatic Compounds

The unique 2,3,5-substitution pattern enables a strategic advantage in organic synthesis: successive and regioselective halogen-metal exchange [5]. This makes ethyl 2,3,5-triiodobenzoate or the free acid an essential starting material for chemists engaged in the total synthesis of complex natural products or the creation of diverse libraries of polyacylated benzenes that are inaccessible via standard methods or using symmetric 2,4,6-triiodobenzoate isomers.

Mechanistic Studies of Polar Auxin Transport in Plants

Given its demonstrated, distinct effect on iodine translocation compared to inorganic iodide and mono-iodobenzoates—specifically its preferential root retention and inhibition of shootward transport [6]—2,3,5-triiodobenzoic acid is the validated tool for researchers investigating auxin efflux mechanisms, root architecture, and long-distance hormone signaling. It is not interchangeable with other iodine sources or auxin analogs for these specific physiological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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